4-Fluoro-5-iodo-2-methoxy-benzonitrile
Description
4-Fluoro-5-iodo-2-methoxybenzonitrile (molecular formula: C₈H₅FINO) is a substituted benzonitrile derivative featuring a methoxy group (-OCH₃) at position 2, fluorine at position 4, and iodine at position 5 on the aromatic ring.
Properties
Molecular Formula |
C8H5FINO |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
4-fluoro-5-iodo-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5FINO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,1H3 |
InChI Key |
QQXDMWUGNPAANF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following compounds are structurally analogous to 4-Fluoro-5-iodo-2-methoxybenzonitrile, differing in substituent positions or functional groups:
Key Observations:
- Halogen Effects : The iodine atom in 4-Fluoro-5-iodo-2-methoxybenzonitrile increases molecular weight and polarizability compared to fluorine or chlorine analogs. Iodine’s large size may enhance steric effects in binding interactions or serve as a leaving group in synthesis .
- Methoxy vs. Hydroxy : Methoxy groups (electron-donating via resonance) improve lipid solubility compared to hydroxy groups, which can form hydrogen bonds but reduce bioavailability .
- Nitrile vs. Aniline : The nitrile group’s electron-withdrawing nature stabilizes the aromatic ring, whereas aniline’s amine group introduces basicity and reactivity in coupling reactions .
Solubility and Reactivity
- 5-Fluoro-2-methoxybenzonitrile (TCI Chemicals) : The absence of iodine reduces molecular weight (MW = 151.14 g/mol vs. ~287.04 g/mol for the target compound), likely enhancing aqueous solubility. This compound is used in pharmaceutical intermediates, where fluorine’s electronegativity modulates electronic properties .
- 4-Chloro-5-fluoro-2-hydroxybenzonitrile (Hairui Chemical) : The hydroxy group at position 2 increases polarity, making it suitable for hydrophilic applications but less membrane-permeable than methoxy analogs .
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